molecular formula C12H18O2 B7901408 2-Methyl-4-n-propoxyphenethyl alcohol

2-Methyl-4-n-propoxyphenethyl alcohol

Cat. No.: B7901408
M. Wt: 194.27 g/mol
InChI Key: ALKUVCDRUKRIOQ-UHFFFAOYSA-N
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Description

2-Methyl-4-n-propoxyphenethyl alcohol is an organic compound that belongs to the class of alcohols It features a phenethyl alcohol backbone with a methyl group at the second position and a propoxy group at the fourth position on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-n-propoxyphenethyl alcohol can be achieved through several methods:

    Grignard Reaction: One common method involves the reaction of 2-methyl-4-n-propoxybenzyl chloride with magnesium in the presence of dry ether to form the Grignard reagent, which is then reacted with formaldehyde to yield the desired alcohol.

    Reduction of Ketones: Another method involves the reduction of 2-methyl-4-n-propoxyacetophenone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to produce the alcohol.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-n-propoxyphenethyl alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form the corresponding alkane using strong reducing agents.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other oxidizing agents in acidic or basic media.

    Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.

    Substitution: Nitrating mixture (HNO3/H2SO4), chlorinating agents (Cl2/FeCl3), and sulfonating agents (H2SO4).

Major Products

    Oxidation: 2-Methyl-4-n-propoxybenzaldehyde, 2-Methyl-4-n-propoxybenzoic acid.

    Reduction: 2-Methyl-4-n-propoxyphenethyl alkane.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

2-Methyl-4-n-propoxyphenethyl alcohol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological systems.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-4-n-propoxyphenethyl alcohol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the aromatic ring and substituents can participate in hydrophobic interactions and π-π stacking, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-ethoxyphenethyl alcohol: Similar structure with an ethoxy group instead of a propoxy group.

    2-Methyl-4-methoxyphenethyl alcohol: Contains a methoxy group instead of a propoxy group.

    4-n-Propoxyphenethyl alcohol: Lacks the methyl group at the second position.

Uniqueness

2-Methyl-4-n-propoxyphenethyl alcohol is unique due to the combination of its methyl and propoxy substituents, which confer distinct chemical and physical properties. These structural features can influence its reactivity, solubility, and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2-methyl-4-propoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-3-8-14-12-5-4-11(6-7-13)10(2)9-12/h4-5,9,13H,3,6-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKUVCDRUKRIOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1)CCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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